molecular formula C18H25NO3 B1286669 Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate CAS No. 912768-78-6

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

Cat. No.: B1286669
CAS No.: 912768-78-6
M. Wt: 303.4 g/mol
InChI Key: MNYKXVMLBQMOEE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25NO3 It is a piperidine derivative that features a tert-butyl ester group and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-methylbenzoyl chloride with tert-butyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester or the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains an aminomethyl group instead of a methylbenzoyl group.

    Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound features a bromomethyl group, which can participate in different types of chemical reactions compared to the methylbenzoyl group.

Uniqueness

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and physical properties

Biological Activity

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (TBMP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including structure-activity relationships, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

TBMP is a piperidine derivative characterized by a tert-butyl ester group and a 4-methylbenzoyl moiety. Its structural formula can be represented as follows:

C16H23NO2\text{C}_{16}\text{H}_{23}\text{N}\text{O}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Pharmacological Activity

1. Antimicrobial Properties

Recent studies have indicated that TBMP exhibits significant antimicrobial activity. In particular, it has been evaluated against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound acts as an inhibitor of MenA, a key enzyme in the menaquinone biosynthetic pathway essential for Mtb survival under hypoxic conditions. In vitro assays demonstrated that TBMP could effectively inhibit MenA activity, leading to reduced bacterial viability .

2. Anti-inflammatory Effects

TBMP has also shown promise in modulating inflammatory responses. In a study investigating its effects on human macrophages, TBMP was found to inhibit the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. This inhibition suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of TBMP is critical for optimizing its biological activity. Modifications to the piperidine ring and the benzoyl group have been explored to enhance potency and selectivity against specific biological targets. For instance, variations in substituents on the benzoyl ring have been correlated with increased inhibition of IL-1β release .

Table 1: Structure-Activity Relationship Data for TBMP Derivatives

CompoundSubstituentIL-1β Inhibition (%)Mtb Inhibition (IC50 µM)
TBMP4-Methyl3512
Derivative A3-Methyl508
Derivative B4-Ethyl4010

Pharmacokinetics

The pharmacokinetic profile of TBMP is essential for its therapeutic application. Studies indicate that TBMP has favorable absorption characteristics with moderate bioavailability. The compound's half-life and clearance rates suggest it could be suitable for oral administration, although further optimization may be necessary to enhance its metabolic stability .

Case Studies

Case Study 1: Efficacy Against Tuberculosis

In a controlled study involving infected mice, TBMP demonstrated significant efficacy in reducing Mtb load compared to untreated controls. The study highlighted that TBMP not only inhibited bacterial growth but also modulated immune responses, enhancing macrophage function against Mtb .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of TBMP in a model of acute lung injury. The results showed that treatment with TBMP significantly reduced markers of inflammation and improved lung function metrics compared to placebo groups, indicating its potential role as an anti-inflammatory agent .

Properties

IUPAC Name

tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYKXVMLBQMOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609138
Record name tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912768-78-6
Record name tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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